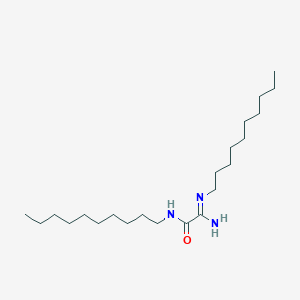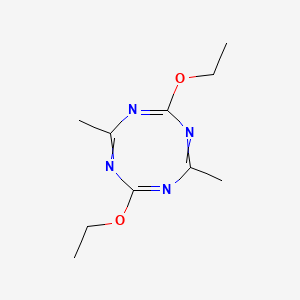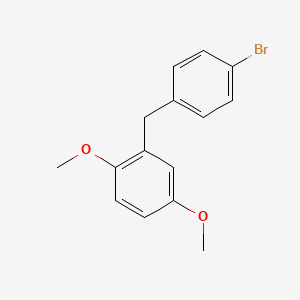
2-(4-Bromobenzyl)-1,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromobenzyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromobenzyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzyl)-1,4-dimethoxybenzene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromobenzyl alcohol.
Formation of 4-Bromobenzyl Bromide: 4-bromobenzyl alcohol is converted to 4-bromobenzyl bromide using hydrobromic acid.
Alkylation Reaction: The final step involves the alkylation of 1,4-dimethoxybenzene with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve heating the compound with the nucleophile in a polar solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution Reactions: Products include 2-(4-aminobenzyl)-1,4-dimethoxybenzene and 2-(4-thiocyanatobenzyl)-1,4-dimethoxybenzene.
Oxidation Reactions: Products include 2-(4-bromobenzyl)-1,4-dimethoxybenzaldehyde and 2-(4-bromobenzyl)-1,4-dimethoxybenzoic acid.
Reduction Reactions: The major product is 2-(4-methylbenzyl)-1,4-dimethoxybenzene.
Scientific Research Applications
2-(4-Bromobenzyl)-1,4-dimethoxybenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzyl)-1,4-dimethoxybenzene involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy groups may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzyl)-1,4-dimethoxybenzene
- 2-(4-Methylbenzyl)-1,4-dimethoxybenzene
- 2-(4-Fluorobenzyl)-1,4-dimethoxybenzene
Uniqueness
2-(4-Bromobenzyl)-1,4-dimethoxybenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
CAS No. |
81974-88-1 |
|---|---|
Molecular Formula |
C15H15BrO2 |
Molecular Weight |
307.18 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C15H15BrO2/c1-17-14-7-8-15(18-2)12(10-14)9-11-3-5-13(16)6-4-11/h3-8,10H,9H2,1-2H3 |
InChI Key |
KQUHVUVSPKVZLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
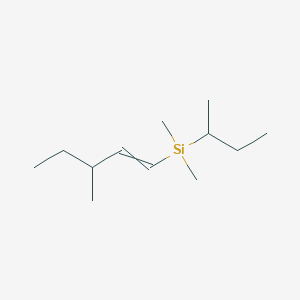
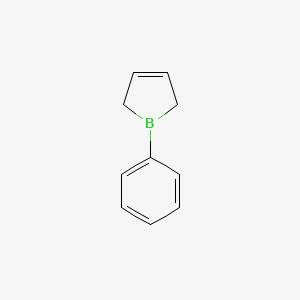
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)
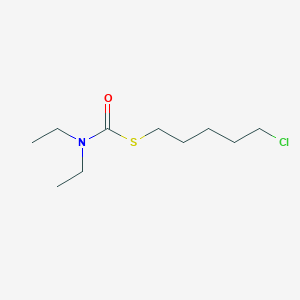


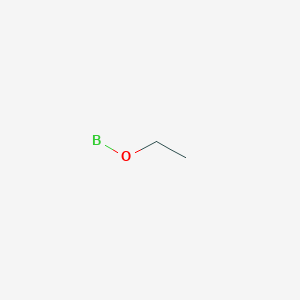

![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
